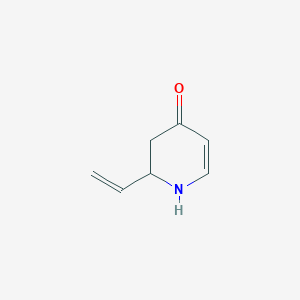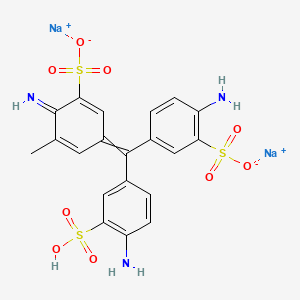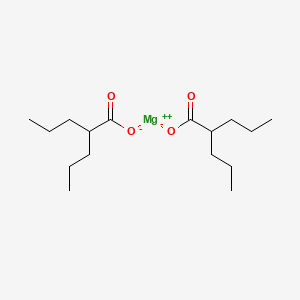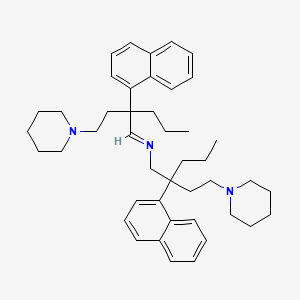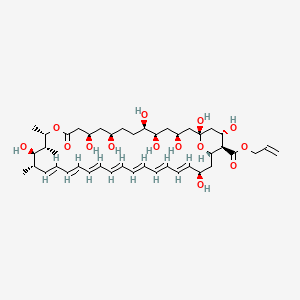
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrobenzyl esters This compound is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-nitrobenzyl)-3-oxobutanoate typically involves a multi-step process. One common method starts with the nitration of toluene to produce 4-nitrotoluene . This is followed by a Friedel-Crafts acylation reaction to introduce the acyl group, resulting in the formation of 4-nitrobenzyl ketone . The final step involves the esterification of the ketone with methyl acetoacetate under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-aminobenzyl ketone
Reduction: 2-(4-nitrobenzyl)-3-oxobutanoic acid
Substitution: Various substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its nitrobenzyl structure.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-nitrobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity . The ester group can also be hydrolyzed to release active metabolites that further modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrotoluene: Shares the nitrobenzyl structure but lacks the ester group.
Methyl 4-nitrobenzoate: Similar ester functionality but with a different substitution pattern on the benzene ring.
Uniqueness
Methyl 2-(4-nitrobenzyl)-3-oxobutanoate is unique due to its combination of a nitrobenzyl group and an ester functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.
Eigenschaften
Molekularformel |
C12H13NO5 |
|---|---|
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
methyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-8(14)11(12(15)18-2)7-9-3-5-10(6-4-9)13(16)17/h3-6,11H,7H2,1-2H3 |
InChI-Schlüssel |
OTRYTYQVTLVZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


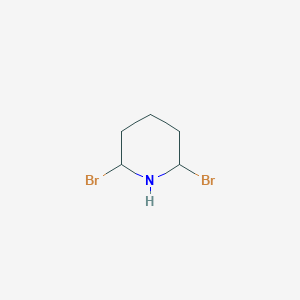
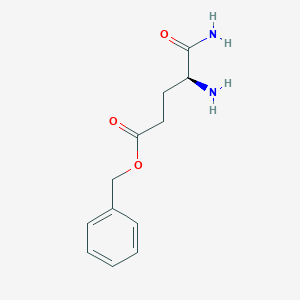


![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
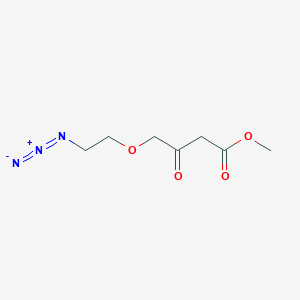
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
